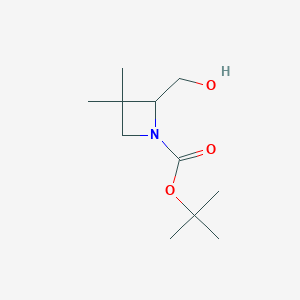

叔丁基 2-(羟甲基)-3,3-二甲基氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl compounds often involves protection of hydroxyl groups, as described in the synthesis of tert-butyl dimethylsilyl ethers . These ethers are stable under various conditions, including in the presence of water or alcohol, and are resistant to hydrogenolysis and mild chemical reduction. The synthesis of chiral tert-butyl compounds, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, involves the use of L-alanine and resolution with dibenzoyltartaric acid . Another synthesis approach for tert-butyl compounds, specifically tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, includes acetonization, Boc protection, and N-methoxy-N-methyl amidation .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The crystal and molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was also determined by X-ray analysis, showing a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond .

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, including acylation, annulation, and cyclization, as demonstrated by the synthesis of 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one using tert-butyl acetothioacetate . The tert-butyldimethylsilyl group is also used for the derivatization of carboxylic acids to facilitate their separation and quantitation by gas-liquid chromatography and mass spectral analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the tert-butyldimethylsilyl ethers are noted for their stability in various solvents and resistance to certain types of chemical reactions . The crystal structure analysis provides information on the density and space group of the compounds, which are important for understanding their physical properties . The tert-butyldimethylsilylated carboxylic acids display characteristic fragmentation patterns in mass spectrometry, which is crucial for their identification and quantification .

科学研究应用

1. 对映选择性酯化

Ishihara 等人 (2008) 的一项研究证明了叔丁醇在通过 L-组氨酸衍生的磺酰胺诱导的对映选择性酯化反应中对映异构体羧酸动力学拆分的用途。该过程实现了高不对称诱导,突出了该化合物在对映选择性合成中的作用 (Ishihara et al., 2008).

2. 固定用的偶联试剂

Laborde 等人 (2008) 描述了使用二叔丁基碳酸二酯作为将各种羧酸锚定到羟甲基化树脂上的有效偶联试剂。该方法证明对芳香酸和脂肪酸以及 Fmoc 保护的氨基酸有效 (Laborde et al., 2008).

3. 合成中的结构修饰

Vorona 等人 (2007) 探索了叔丁基酯在某些化合物合成中的结构修饰,证明了叔丁基酯在化学合成中的多功能性 (Vorona et al., 2007).

4. 酶促 C-去甲基化

Yoo 等人 (2008) 的一项研究调查了一种新化合物的酶促 C-去甲基化,其中叔丁基部分在大鼠肝微粒体中观察到的代谢途径中起着至关重要的作用 (Yoo et al., 2008).

5. 生物活性化合物中的中间体

Zhao 等人 (2017) 的研究重点是叔丁基氨基甲酸酯作为生物活性化合物(如奥美替尼)创建中的重要中间体 (Zhao et al., 2017).

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHVEPVLSXJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1CO)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B3003378.png)

![N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3003385.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![N,2,4-Trimethyl-6-methylsulfanyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3003389.png)

![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)